N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide
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Overview
Description
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the ethyl group at the 5-position. The phenyl ring is then attached to the benzoxazole moiety, and the carbamothioyl group is introduced. Finally, the naphthalene-1-carboxamide is attached to complete the synthesis .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Scientific Research Applications
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with various molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls, leading to cell lysis and death . In anticancer applications, it interferes with the DNA replication process, thereby inhibiting the proliferation of cancer cells . The compound also interacts with specific enzymes and receptors, modulating their activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is unique due to its specific structural features, such as the presence of both benzoxazole and naphthalene rings. Similar compounds include:
N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide: This compound has a methyl group instead of an ethyl group at the 5-position of the benzoxazole ring.
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide: This compound has a benzofuran ring instead of a naphthalene ring.
These structural differences can lead to variations in their pharmacological activities and applications .
Properties
IUPAC Name |
N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c1-2-17-13-14-24-23(15-17)29-26(32-24)19-9-5-10-20(16-19)28-27(33)30-25(31)22-12-6-8-18-7-3-4-11-21(18)22/h3-16H,2H2,1H3,(H2,28,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAUEQZLFDZZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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